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Compound of Interest

Compound Name:
6-Bromo-3,4-dihydro-2H-

isoquinolin-1-one

Cat. No.: B126386 Get Quote

A comprehensive guide comparing the spectroscopic data of 6-Bromo-3,4-dihydro-2H-
isoquinolin-1-one with its regioisomer and parent compound.

This guide provides a comparative analysis of the spectroscopic data for 6-Bromo-3,4-
dihydro-2H-isoquinolin-1-one, its isomer 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one, and the

parent compound 3,4-dihydro-2H-isoquinolin-1-one. The information is intended for

researchers, scientists, and professionals in drug development to facilitate the identification

and characterization of these compounds.

Spectroscopic Data Comparison
The following tables summarize the available spectroscopic data for the target compound and

its alternatives.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
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Compound
δ 8.0-8.4 (m,
1H)

δ 7.0-7.6 (m,
3H)

δ 3.5-3.6 (t, 2H) δ 2.9-3.0 (t, 2H)

6-Bromo-3,4-

dihydro-2H-

isoquinolin-1-one

— — — —

7-Bromo-3,4-

dihydro-2H-

isoquinolin-1-

one[1]

8.35 (br. s)

7.12 (m), 7.02

(m), 6.95 (d,

J=1.98 Hz)

—
2.93 (t, J=7.59

Hz)

3,4-dihydro-2H-

isoquinolin-1-one
— — — —

Note: Complete ¹H NMR data for 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one and 3,4-

dihydro-2H-isoquinolin-1-one were not available in the searched literature. The data for the 7-

bromo isomer is provided for comparison.[1]

Table 2: ¹³C NMR Spectroscopic Data
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Comp
ound

C1 C3 C4 C4a C5 C6 C7 C8 C8a

6-

Bromo

-3,4-

dihydr

o-2H-

isoqui

nolin-

1-one

— — — — — — — — —

7-

Bromo

-3,4-

dihydr

o-2H-

isoqui

nolin-

1-one

— — — — — — — — —

3,4-

dihydr

o-2H-

isoqui

nolin-

1-one

— — — — — — — — —

Note: Detailed ¹³C NMR data for the listed compounds were not found in the public domain

during the search.

Table 3: Mass Spectrometry Data
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Compound Molecular Formula Molecular Weight
Mass Spectral Data
(m/z)

6-Bromo-3,4-dihydro-

2H-isoquinolin-1-

one[2]

C₉H₈BrNO 226.07 —

7-Bromo-3,4-dihydro-

2H-isoquinolin-1-

one[1]

C₉H₈BrNO 226.07 226, 228 (M+H)⁺

3,4-dihydro-2H-

isoquinolin-1-one[3]
C₉H₉NO 147.17 —

Table 4: Infrared (IR) Spectroscopy Data

Compound Key IR Peaks (cm⁻¹)

6-Bromo-3,4-dihydro-2H-isoquinolin-1-one —

7-Bromo-3,4-dihydro-2H-isoquinolin-1-one —

3,4-dihydro-2H-isoquinolin-1-one —

Note: Specific IR absorption data were not available in the searched literature.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

¹H and ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
Objective: To determine the chemical structure and connectivity of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:
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Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[4]

¹H NMR Acquisition:

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire the ¹H NMR spectrum using a standard pulse sequence.

The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane

(TMS) as an internal standard (0.00 ppm).

¹³C NMR Acquisition:

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain

singlets for each unique carbon atom.[5]

A larger number of scans is typically required for ¹³C NMR due to the low natural

abundance of the ¹³C isotope.[5]

Chemical shifts are reported in ppm relative to the solvent peak or TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer.

Procedure (Attenuated Total Reflectance - ATR):

Background Scan: Record a background spectrum of the clean ATR crystal.

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the

crystal, and acquire the IR spectrum.

Data Analysis: The spectrum is typically recorded in the range of 4000-400 cm⁻¹ and shows

the vibrational frequencies of the functional groups.
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Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer (e.g., with Electrospray Ionization - ESI).

Procedure:

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[6] Further dilute

this solution to the low µg/mL or ng/mL range.[6]

Infusion: Introduce the sample solution into the ion source of the mass spectrometer.

Ionization: Ionize the sample using an appropriate method (e.g., ESI).

Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio

(m/z).

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis and

comparison of chemical compounds.
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Data Comparison & Reporting
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Caption: Workflow for Spectroscopic Comparison.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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